molecular formula C17H18N2O B2950558 N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide CAS No. 2097919-98-5

N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide

Cat. No.: B2950558
CAS No.: 2097919-98-5
M. Wt: 266.344
InChI Key: ASVMRSSRCUIOJJ-UHFFFAOYSA-N
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Description

N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their structural diversity and therapeutic importance. This compound, in particular, features a unique combination of a cyclohexyl ring with a methylidene group and an isoquinoline core, making it a subject of interest in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide typically involves the construction of the isoquinoline core followed by the introduction of the cyclohexyl ring with a methylidene group. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse isoquinoline derivatives .

Scientific Research Applications

N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide is unique due to its specific combination of a cyclohexyl ring with a methylidene group and an isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12-6-8-14(9-7-12)19-17(20)16-15-5-3-2-4-13(15)10-11-18-16/h2-5,10-11,14H,1,6-9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVMRSSRCUIOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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